molecular formula C18H20N2O B14537735 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one CAS No. 62391-27-9

1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one

Cat. No.: B14537735
CAS No.: 62391-27-9
M. Wt: 280.4 g/mol
InChI Key: GUNZEBLCGFFPOY-UHFFFAOYSA-N
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Description

1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one is a complex organic compound that belongs to the class of benzodiazocines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzodiazocine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Addition of the ethanone group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)propan-1-one
  • 1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)butan-1-one

Uniqueness

1-(6-Phenyl-3,4,5,6-tetrahydro-1,5-benzodiazocin-1(2H)-yl)ethan-1-one is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Properties

CAS No.

62391-27-9

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-(6-phenyl-3,4,5,6-tetrahydro-2H-1,5-benzodiazocin-1-yl)ethanone

InChI

InChI=1S/C18H20N2O/c1-14(21)20-13-7-12-19-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20/h2-6,8-11,18-19H,7,12-13H2,1H3

InChI Key

GUNZEBLCGFFPOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCNC(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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